molecular formula C17H22N4O2 B7059357 1-(4,6-Dimethoxypyrimidin-2-yl)-4-phenyl-1,4-diazepane

1-(4,6-Dimethoxypyrimidin-2-yl)-4-phenyl-1,4-diazepane

Cat. No.: B7059357
M. Wt: 314.4 g/mol
InChI Key: WOYQTPDKOQJCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethoxypyrimidin-2-yl)-4-phenyl-1,4-diazepane is a compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a phenyl group attached to the diazepane ring

Preparation Methods

The synthesis of 1-(4,6-Dimethoxypyrimidin-2-yl)-4-phenyl-1,4-diazepane involves several steps. One common method starts with the preparation of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The next step involves the formation of the diazepane ring through a cyclization reaction with appropriate reagents and conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

1-(4,6-Dimethoxypyrimidin-2-yl)-4-phenyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine or diazepane rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of new products.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a building block for the development of new compounds.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of biological processes and interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethoxypyrimidin-2-yl)-4-phenyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4,6-Dimethoxypyrimidin-2-yl)-4-phenyl-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrimidine and diazepane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-4-phenyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-22-15-13-16(23-2)19-17(18-15)21-10-6-9-20(11-12-21)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYQTPDKOQJCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCCN(CC2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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